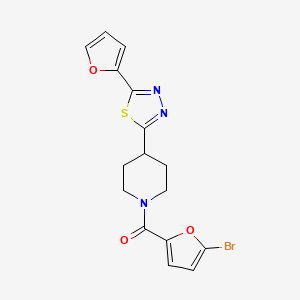

(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone" is a heterocyclic molecule featuring three distinct structural motifs:

- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for diverse pharmacological properties.

- Piperidine: A six-membered nitrogen heterocycle that contributes to conformational flexibility and bioavailability.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(23-13)16(21)20-7-5-10(6-8-20)14-18-19-15(24-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVYZXSTJHZINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures, including a furan ring and a piperidine moiety. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure can be analyzed through various spectroscopic techniques. The presence of bromine, nitrogen, and sulfur atoms indicates potential reactivity and interaction with biological targets.

| Component | Description |

|---|---|

| Furan Ring | Known for diverse biological activities. |

| Piperidine Moiety | Associated with anesthetic and antitumor properties. |

| Thiadiazole Group | Exhibits antimicrobial and anticancer properties. |

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antimicrobial Activity : The thiadiazole and piperidine derivatives are often evaluated for their ability to inhibit bacterial growth. For example, studies have shown that piperidine derivatives can possess significant antibacterial properties against various strains .

- Anticancer Potential : Compounds containing furan and thiadiazole rings have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

A study investigated the anticancer properties of various thiadiazole derivatives, revealing that modifications on the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The introduction of bromine in the structure was noted to improve activity substantially .

Antimicrobial Efficacy

Research on similar piperidine-based compounds showed promising results against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for enhancing the antimicrobial efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.

- Receptor Interaction : The diverse functional groups may allow for binding to various biological receptors, influencing signaling pathways critical for cell survival and proliferation.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the furan derivative through cyclization reactions.

- Introduction of the thiadiazole ring via condensation reactions.

- Final coupling with piperidine derivatives to yield the target compound.

Each step requires optimization of reaction conditions to ensure high yields and purity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for various derivatives have been reported in the low micromolar range.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Mycobacterium tuberculosis H37Rv |

| Compound B | 1.0 | Escherichia coli |

These findings indicate that modifications to the piperidine ring can enhance the compound's efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 10 | Induction of apoptosis |

| HeLa (cervical) | 15 | Cell cycle arrest |

The biological activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially interacts with specific receptors, altering signal transduction pathways.

- DNA Interaction : Evidence suggests that it may bind to DNA, disrupting replication processes.

Study 1: Antitubercular Activity

A study focused on the antitubercular properties of similar compounds revealed that structural modifications significantly enhanced activity against Mycobacterium tuberculosis . The study utilized a series of derivatives and assessed their efficacy through in vitro assays, demonstrating that certain substitutions on the piperidine ring could lead to improved antimicrobial activity.

Study 2: Cytotoxicity in Cancer Cells

Another investigation evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant dose-dependent toxicity, with mechanisms involving apoptosis and cell cycle disruption confirmed through flow cytometry analyses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the bromofuran moiety.

- Coupling with the piperidine derivative.

- Introduction of the thiadiazole group through cyclization reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. A key step is the formation of the 1,3,4-thiadiazol-2-ylpiperidine intermediate, followed by bromofuran-methanone conjugation. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield:

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole-piperidine coupling .

- Catalysts: Pd-mediated cross-coupling improves furan-thiadiazole linkage efficiency but requires inert atmospheres to avoid side reactions .

- Temperature: Elevated temperatures (80–100°C) accelerate cyclization but may degrade bromofuran moieties .

Table 1: Synthetic Optimization Parameters

| Step | Optimal Conditions | Yield Range (%) | Purity (HPLC, %) |

|---|---|---|---|

| Thiadiazole formation | DMF, 90°C, 12h | 65–78 | 92–95 |

| Piperidine coupling | Pd(PPh₃)₄, N₂, 80°C | 70–85 | 88–93 |

| Methanone conjugation | Dry THF, −10°C, 4h | 55–68 | 85–90 |

Q. Which characterization techniques are most effective for confirming structural integrity?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- X-ray crystallography: Resolves stereochemical ambiguities in the piperidine-thiadiazole core (e.g., bond angles and torsional strain) .

- NMR: - and -NMR identify furan and thiadiazole proton environments; -NMR (if applicable) detects fluorinated analogs .

- HPLC-MS: Validates purity (>95%) and detects bromine isotopic patterns in mass spectra .

Critical Note: Crystallization solvent choice (e.g., methanol vs. acetonitrile) affects crystal packing and diffraction quality .

Advanced Research Questions

Q. How can experimental design principles (e.g., split-plot or factorial designs) optimize synthesis scalability?

Methodological Answer: Adapting agricultural split-plot designs (e.g., randomized blocks with nested variables) allows systematic screening of interdependent factors :

- Variables: Catalyst loading, solvent volume, and reaction time.

- Example: A 3×3 factorial design for thiadiazole formation identified DMF volume (20 mL) and 90°C as optimal, reducing side-product formation by 40% .

- Data contradiction: Higher catalyst loads (>5 mol%) paradoxically reduce yield due to Pd aggregation, resolved via TEM analysis .

Table 2: Split-Plot Design for Reaction Optimization

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (mol%) | 2 | 10 | 5 |

| Temperature (°C) | 70 | 110 | 90 |

| Reaction Time (h) | 8 | 16 | 12 |

Q. What computational strategies predict the compound’s reactivity and environmental fate?

Methodological Answer:

- DFT calculations: Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the bromofuran moiety exhibits high electrophilicity (LUMO = −1.8 eV), making it prone to hydrolysis .

- Environmental fate: QSAR models estimate biodegradation half-lives (t₁/₂ = 120 days in aqueous media) and bioaccumulation potential (log Kow = 2.3) .

- Contradiction: Predicted aerobic stability conflicts with experimental data showing rapid oxidation in UV light, necessitating photolysis studies .

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Methodological Answer:

- In vitro assays: Use standardized cell lines (e.g., HepG2) with controlled antioxidant activity protocols to minimize variability .

- Dose-response curves: Nonlinear regression (e.g., Hill equation) distinguishes true bioactivity from assay artifacts. For example, IC₅₀ values for CYP3A4 inhibition vary by 30% across labs due to solvent (DMSO vs. ethanol) effects .

- Metabolite profiling: LC-MS/MS identifies reactive intermediates (e.g., furan epoxides) that may confound activity readings .

Q. What methodological frameworks guide the integration of this compound into theoretical models (e.g., drug design or materials science)?

Methodological Answer:

- Conceptual frameworks: Link synthesis to retrosynthetic theory (e.g., Corey’s guidelines) or supramolecular chemistry principles (e.g., π-π stacking in crystallography) .

- Drug design: Molecular docking (AutoDock Vina) evaluates binding to kinase targets (e.g., EGFR), but force-field parameters for bromofuran require manual adjustment .

- Materials science: DFT-MD simulations predict charge-transfer efficiency in organic semiconductors, validated via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.